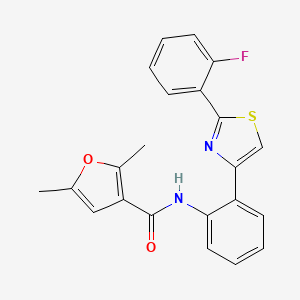

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S/c1-13-11-17(14(2)27-13)21(26)24-19-10-6-4-8-16(19)20-12-28-22(25-20)15-7-3-5-9-18(15)23/h3-12H,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKEVPAGANBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide, belongs to the class of thiazole derivatives. Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidantThiazole derivatives are known to interact with multiple targets, inducing various biological effects.

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Thus, the substituents at different positions may alter the orientation types and shield the nucleophilicity of nitrogen.

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to diverse biological effects.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and a furan moiety, contributing to its diverse biological activities. The synthesis typically involves multi-step organic reactions where the thiazole ring is formed through cyclization of appropriate precursors, followed by the introduction of the fluorophenyl group and the furan moiety via condensation reactions. Specific reaction conditions such as temperature and solvent choice are optimized to ensure high yields and purity.

Biological Activity

1. Antimicrobial Properties:

Research indicates that compounds with thiazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown promising results against various bacterial strains. A study reported that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

2. Anticancer Activity:

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves modulation of key signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

3. Trypanocidal Activity:

Thiazole derivatives are also recognized for their trypanocidal effects against Trypanosoma brucei. For example, compounds containing similar thiazole rings exhibited IC50 values in the range of 0.42 μM to 0.80 μM . This suggests that N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide may possess similar properties worth investigating.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. The thiazole and furan moieties play essential roles in binding to these targets, potentially leading to:

- Inhibition of Enzyme Activity: The compound may inhibit enzymes crucial for cell survival in pathogens or cancer cells.

- Induction of Apoptosis: It can trigger programmed cell death in cancerous cells by disrupting cellular signaling pathways.

Research Findings

A summary of recent research findings related to the biological activity of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is presented in the table below:

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in various biological contexts:

- Case Study 1: A derivative similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide was tested against Trypanosoma brucei, showing significant reduction in parasite viability at low concentrations.

- Case Study 2: In a cancer study, a structurally related compound exhibited potent cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiazole ring can enhance anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several classes of heterocycles, including:

- Triazole-thiazole hybrids : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9] in ) feature a triazole-thiazole scaffold with sulfonyl and fluorophenyl substituents. Unlike the target compound, these derivatives lack the furan carboxamide moiety but exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR analysis .

- Thiazolylmethyl carbamates : Pharmacopeial compounds like thiazol-5-ylmethyl carbamates () share the thiazole ring but differ in substitution patterns (e.g., 5-yl vs. 4-yl thiazole substitution) and appended functional groups (carbamates vs. carboxamides) .

Functional Group Analysis

Key Observations :

- Fluorine substitution (2-fluorophenyl in the target vs. 2,4-difluorophenyl in triazole-thiazoles) modulates electronic effects and metabolic stability, a critical factor in drug design .

Q & A

Q. What are the key synthetic pathways for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide, and how is purity validated?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting 2-fluorophenyl-substituted precursors with thiourea derivatives under reflux conditions in acetonitrile or DMF .

- Carboxamide coupling : Using coupling agents like EDCI/HOBt to attach the 2,5-dimethylfuran-3-carboxamide moiety to the thiazole-phenyl intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol or DCM .

Q. Purity Validation :

- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., thiazole C-H at δ 7.2–7.8 ppm, furan C-H at δ 6.5–7.0 ppm) .

- Mass spectrometry (MS) : Molecular ion peak alignment with theoretical mass (e.g., m/z ~435 for C₂₃H₁₈FN₂O₂S) .

- HPLC : Purity ≥95% confirmed using a C18 column and acetonitrile/water gradient .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- 1D/2D NMR : Assigns proton environments and confirms regiochemistry (e.g., NOESY for spatial proximity of fluorophenyl and thiazole groups) .

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between thiazole and furan rings .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperature >200°C) .

- Solubility profiling : Tested in DMSO, PBS, and ethanol; DMSO is preferred for biological assays due to high solubility (>10 mM) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to rule out off-target effects .

- Standardized protocols : Control variables like DMSO concentration (<0.1%), incubation time (24–72 hrs), and cell line selection (e.g., HeLa vs. HEK293) .

- Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains potency discrepancies .

Q. Example Data Contradiction Analysis :

| Study | IC₅₀ (μM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 0.5 | Kinase | In vitro |

| B | 5.2 | MTT | HeLa |

| Possible resolution: Study A measures direct target inhibition, while Study B reflects cellular uptake limitations. |

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) based on this compound’s structure?

- LogP modulation : Introduce polar groups (e.g., -OH or -COOH) to the dimethylfuran moiety to reduce LogP from ~3.5 to <3, enhancing aqueous solubility .

- Prodrug design : Mask the carboxamide as an ester to improve intestinal absorption .

- Cytochrome P450 inhibition screening : Use human liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) and block them with deuterium or methyl groups .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

- Thiazole substitution : Replace 2-fluorophenyl with 2-chlorophenyl to evaluate halogen effects on target binding .

- Furan ring modification : Test 2,5-dimethyl vs. 2-methyl-5-ethoxy derivatives to probe steric and electronic interactions .

- Amide linker variation : Replace carboxamide with sulfonamide to assess hydrogen-bonding requirements .

Q. What experimental designs are recommended for elucidating the mechanism of action in cancer models?

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets (e.g., kinases) .

- In vivo xenograft models : Dose at 10–50 mg/kg (oral or IP) in immunodeficient mice, monitoring tumor volume and toxicity (e.g., liver enzymes) .

Q. How should researchers address solubility limitations in in vivo studies?

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

- Co-solvent systems : Use 10% Cremophor EL/ethanol (1:1) for intravenous administration .

- Amorphous solid dispersion : Spray-dry with HPMC-AS to improve dissolution rate .

Methodological Notes

- Avoid commercial sources : Prioritize in-house synthesis or academic collaborators for compound access.

- Data reproducibility : Share raw NMR/MS spectra and assay protocols via open-access repositories.

- Ethical compliance : Adhere to OECD guidelines for in vivo studies and cytotoxicity testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.